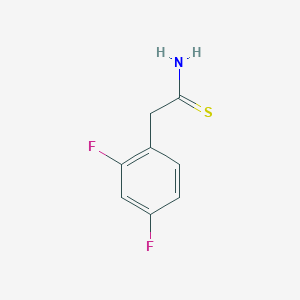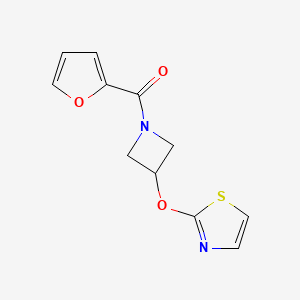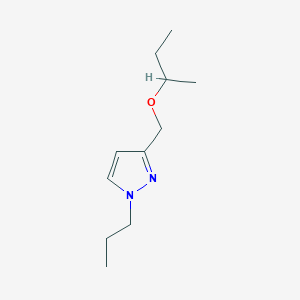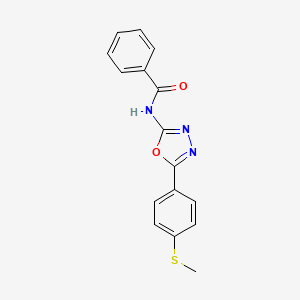
2-(2,4-Difluorophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)ethanethioamide is a chemical compound with the CAS Number: 1250595-91-5 . It has a molecular weight of 187.21 .
Molecular Structure Analysis
The molecular formula of this compound is C8H7F2NS . The InChI code is 1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) .Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
Research has shown the synthesis and characterization of various thiourea derivatives, including those related to 2-(2,4-Difluorophenyl)ethanethioamide, which have been tested for their antipathogenic activity against bacterial strains. These derivatives have demonstrated significant potential as novel antimicrobial agents, particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests their potential application in developing new antibiofilm strategies (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Photolysis and Photoaffinity Probes
Studies on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical structure of interest, have highlighted the limitations of using such compounds in photoaffinity labeling due to their propensity for undergoing elimination and hydrolysis reactions. This research underscores the need for caution in the application of these compounds in biological systems, as their photoinsertion products may not be as stable as previously assumed (M. Platz, A. Admasu, S. Kwiatkowski, P. Crocker, N. Imai, D. Watt, 1991).
Synthesis of Fluorinated Heterocycles
Research on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles has shown promising applications in pharmaceutical and agrochemical industries. The synthesis protocol allows for the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, among others, demonstrating the utility of such fluorinated compounds in developing new chemical entities (Jia-Qiang Wu, Shang‐Shi Zhang, Hui Gao, Z. Qi, Chu-Jun Zhou, Wei-Wei Ji, Yaohong Liu, Yunyun Chen, Qingjiang Li, Xingwei Li, Honggen Wang, 2017).
Aggregation and Complex C–F/C–H Disorder
The study on the aggregation and complex C–F/C–H disorder involving the 2,5-difluorobenzene group has provided insights into the role of fluorine in molecular aggregation. This research is crucial for understanding the intermolecular interactions and structural properties of fluorinated compounds, which can influence their application in material science and organic electronics (P. Mocilac, I. A. Osman, J. Gallagher, 2016).
Polymer-Dopant Aggregates and Doping Efficiency
Investigations into the formation of polymer-dopant aggregates have shed light on the limitations of doping efficiency at high dopant concentrations. This study has significant implications for the design and optimization of organic semiconductors, highlighting the need for strategies to improve doping efficiency and thereby enhance the performance of organic electronic devices (J. Euvrard, A. Revaux, P. Bayle, M. Bardet, D. Vuillaume, A. Kahn, 2017).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRHCZFUFWWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)
![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B2710388.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2710400.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710404.png)
